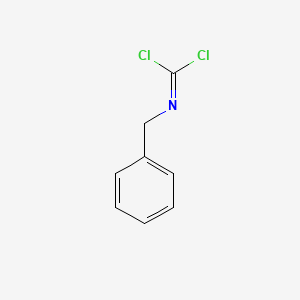

Benzylcarbonimidic dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzylcarbonimidic dichloride is an organic compound characterized by the presence of a carbon-nitrogen double bond and two chlorine atoms attached to the carbon. This compound is known for its reactivity and is used in various chemical synthesis processes. Its unique structure makes it a valuable intermediate in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzylcarbonimidic dichloride can be synthesized through the reaction of benzyl isocyanide with sulfuryl chloride. This method is efficient and avoids the formation of byproducts typically associated with free-radical substitution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NC} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + \text{SO}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: Benzylcarbonimidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted products.

Hydrolysis: It can be hydrolyzed to form benzylamine and hydrochloric acid.

Reduction: It can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Reduction Conditions: Often involve the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

Substituted Benzylcarbonimidic Compounds: Formed through nucleophilic substitution.

Benzylamine: Formed through hydrolysis and reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Synthesis of Benzyl Derivatives

Benzylcarbonimidic dichloride is commonly employed as a reagent in the synthesis of benzyl derivatives. Its ability to introduce functional groups makes it an essential building block in organic synthesis. For instance, it can be used to produce benzyl carbamates and amides, which are crucial intermediates in pharmaceuticals and agrochemicals.

1.2. Reaction Mechanisms

The reactivity of this compound allows for various reaction pathways, including nucleophilic addition and substitution reactions. The compound can readily react with nucleophiles such as amines and alcohols to form stable derivatives. This versatility is leveraged in the development of new synthetic methodologies that aim to create complex organic molecules efficiently.

Biological Applications

2.1. Anticancer Activity

Recent studies have investigated the biological activity of compounds derived from this compound, particularly their anticancer properties. For example, derivatives synthesized from this compound have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

2.2. Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. Research indicates that certain modifications can enhance their effectiveness against bacterial strains, making them potential candidates for developing new antimicrobial agents.

Case Studies

3.1. Synthesis of Benzyl Ureas

A notable case study involves the synthesis of benzyl ureas using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and purity, demonstrating the compound's effectiveness in producing biologically active urea derivatives.

| Compound | Yield (%) | Conditions |

|---|---|---|

| Benzyl Urea | 85% | Reflux in DMF with triethylamine |

| Benzyl Carbamate | 90% | Room temperature with amine nucleophile |

3.2. Development of Anticancer Agents

Another significant study focused on the development of novel anticancer agents derived from this compound. The synthesized compounds exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some derivatives showing over 70% inhibition rates compared to standard treatments like cisplatin.

Mecanismo De Acción

The mechanism of action of benzylcarbonimidic dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon-nitrogen double bond makes it highly reactive, allowing it to form stable products with various nucleophiles. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .

Comparación Con Compuestos Similares

Benzyl Isocyanide: Shares a similar structure but lacks the chlorine atoms.

Benzylamine: A reduction product of benzylcarbonimidic dichloride.

Benzyl Chloride: Similar in structure but lacks the carbon-nitrogen double bond.

Uniqueness: this compound’s unique combination of a carbon-nitrogen double bond and two chlorine atoms makes it highly reactive and versatile in chemical synthesis. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or versatility .

Actividad Biológica

Overview of Benzylcarbonimidic Dichloride

This compound, also known as benzyl isothiocyanate, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by its functional groups, which include an isothiocyanate group that is known for its biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies have shown that compounds containing isothiocyanate groups can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of cellular processes and the inhibition of key enzymes.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound appears to affect cell cycle regulation and promote cell death in various cancer cell lines.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes are overactive.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Interacts with specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the Moscow Institute of Physics, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by over 50% within 48 hours of treatment.

Propiedades

IUPAC Name |

N-benzyl-1,1-dichloromethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWWFQVYNFTCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.